![molecular formula C13H14N4O2S3 B2917996 1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea CAS No. 1206998-54-0](/img/structure/B2917996.png)
1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Activity and Antiproliferative Screening
A series of novel compounds with urea and bis-urea functionalities demonstrated biological activity, particularly in antiproliferative screening against various cancer cell lines. Urea derivatives showed moderate antiproliferative effects, especially against the breast carcinoma MCF-7 cell line, indicating potential in the development of cancer treatments. Some urea and bis-urea derivatives also exhibited high antioxidant activity and antimicrobial properties, suggesting a broad spectrum of biological applications (Perković et al., 2016).
Interaction with DNA
The interaction of novel tetradentates Schiff bases with calf-thymus DNA was studied, revealing that these compounds bind to DNA in an intercalative mode. This interaction trend underscores the potential of such compounds in the development of new therapeutic agents targeting DNA (Ajloo et al., 2015).
Synthesis of Heterocycles
1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been identified as a useful synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality. This illustrates its utility in the efficient and regiospecific synthesis of a variety of heterocycles, pivotal for pharmaceutical development (Mahata et al., 2003).
Metabolic Studies
Research on the metabolism of nephro- or hepatotoxic thiazoles has led to the identification of thioamides as ring cleavage products. This study provides insights into the metabolic pathways and potential toxicological profiles of thiazole derivatives, contributing to the safety evaluation of new drugs (Mizutani et al., 1994).
Bioimaging Applications
The electronic properties of squaraine derivatives were analyzed, revealing their potential as fluorescent probes for bioimaging. This research indicates the application of such compounds in medical imaging, enhancing diagnostic capabilities (Chang et al., 2019).
Antimicrobial and Cytotoxicity Screening
Novel urea derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against selected bacterial strains and moderate to good cytotoxicity against cancer cell lines, suggesting their potential as leads for antimicrobial and anticancer agents (Shankar et al., 2017).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S3/c1-19-6-5-14-11(18)17-12-15-7-3-4-8-10(9(7)21-12)22-13(16-8)20-2/h3-4H,5-6H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUOUSPJCQRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)
![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)

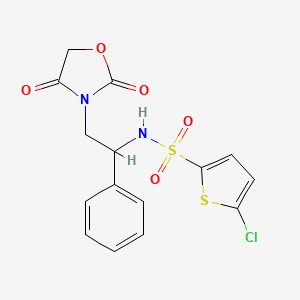
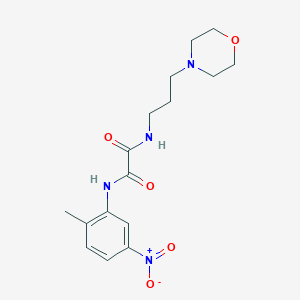
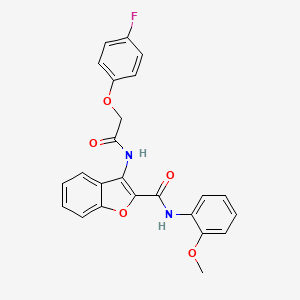
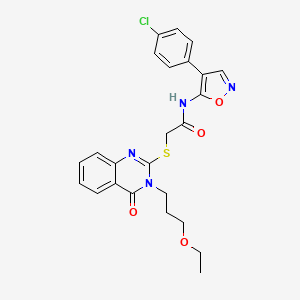
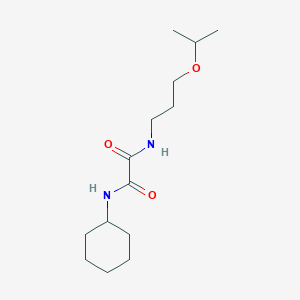
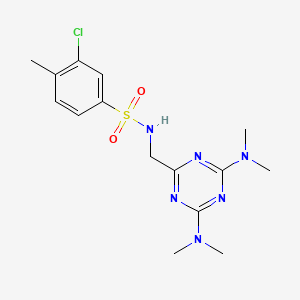

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)

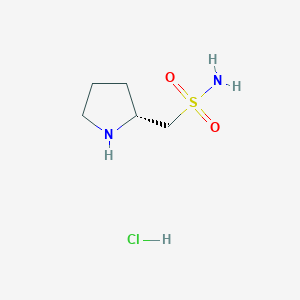
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)